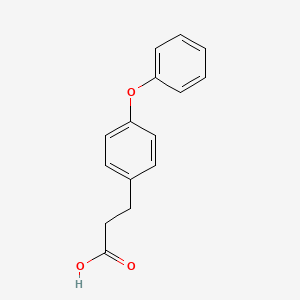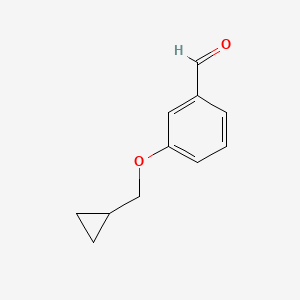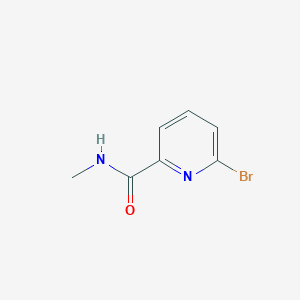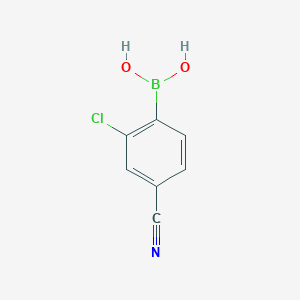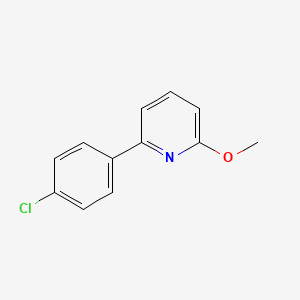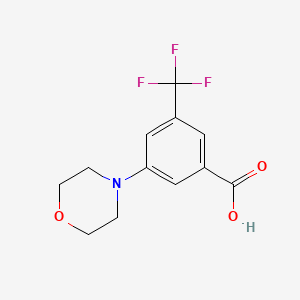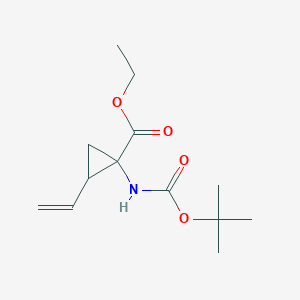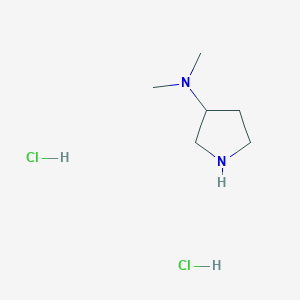
(10-Phenylanthracen-9-yl)boronic acid
概要
説明
(10-Phenylanthracen-9-yl)boronic acid is a chemical compound with the molecular formula C20H15BO2 and a molecular weight of 298.15 . It is typically a white to yellow crystal or powder .
Synthesis Analysis
The synthesis of this compound is typically achieved through the Suzuki coupling reaction . The starting material is usually 9-bromo-10-phenylanthracene, which is converted into the corresponding aryl lithium reagent under strong base conditions. This reagent is then reacted with trimethyl borate or triisopropyl borate, followed by hydrolysis to yield the boronic acid .Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group attached to the 10-position of an anthracene ring, with a boronic acid group at the 9-position . The InChI code for this compound is 1S/C20H15BO2/c22-21(23)20-17-12-6-4-10-15(17)19(14-8-2-1-3-9-14)16-11-5-7-13-18(16)20/h1-13,22-23H .Physical and Chemical Properties Analysis
This compound has a density of 1.27 . It has a boiling point of 521.3±53.0 °C at 760 mmHg . The compound is soluble in methanol . It is light sensitive and should be stored in a cool, dry place .科学的研究の応用
Blue Light-Emitting Materials
(10-Phenylanthracen-9-yl)boronic acid has been utilized in the synthesis of boron-based blue light-emitting materials. These materials, such as 3,11-bis(10-phenylanthracen-9-yl)-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene (PA-DOBNA), demonstrate excellent thermal stability and promising electroluminescent properties, suitable for applications like Ultra-High Definition Television (UHD-TV) due to their deep-blue emission characteristics (Park et al., 2022).
OLEDs and Host Materials
The compound has been integral in creating highly efficient blue Organic Light Emitting Diodes (OLEDs). Novel host materials such as 9-(10-phenylanthracene-9-yl)SBFF have been synthesized using 10-phenylanthracene-9-yl boronic acid, leading to OLEDs with impressive electroluminescence and luminance efficiencies, indicating its potential in advanced display technologies (Gong et al., 2010).
Lewis Acidic Behavior
Research has explored the Lewis acidic properties of organoboron compounds involving this compound derivatives. These compounds exhibit unusual Lewis acidic properties and react with certain anions, suggesting applications in fields that require specific molecular interactions or catalysis (Matsumoto et al., 2010).
Novel Boronic Acid Polymers
The unique reactivity and solubility of boronic acid-containing polymers have found applications in biomedical fields. These polymers are employed in the treatment of various health conditions like HIV, diabetes, and cancer, highlighting the versatility and potential of this compound in developing new biomaterials (Cambre & Sumerlin, 2011).
Molecular Electronics
This compound has been a component in the development of molecular single-electron transistors (SETs), aiming to enhance the performance of acene series SETs. This indicates its role in advancing high-speed, low-power electronic devices, marking a significant contribution to the field of molecular electronics (SanthiBhushan et al., 2016).
Safety and Hazards
(10-Phenylanthracen-9-yl)boronic acid is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .
将来の方向性
(10-Phenylanthracen-9-yl)boronic acid is used as a pharmaceutical intermediate and as an OLED material . Its large conjugated system makes it a useful molecular unit in the synthesis and construction of conjugated organic materials . By changing the degree of conjugation in the material molecule, it is possible to alter the luminescent properties and structural properties of the organic material .
特性
IUPAC Name |
(10-phenylanthracen-9-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BO2/c22-21(23)20-17-12-6-4-10-15(17)19(14-8-2-1-3-9-14)16-11-5-7-13-18(16)20/h1-13,22-23H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPCPPWNSMAZKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC=CC=C4)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623823 | |
| Record name | (10-Phenylanthracen-9-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334658-75-2 | |
| Record name | (10-Phenylanthracen-9-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (10-phenylanthracen-9-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
